3-(2-溴苯基)丙酸乙酯

描述

Ethyl 3-(2-bromophenyl)propanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinctive odors and are used in a variety of chemical reactions and applications.

Synthesis Analysis

The synthesis of related bromophenyl propanoate esters can involve various chemical routes. For instance, ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates have been synthesized through electroreductive radical cyclization catalyzed by nickel complexes . Another synthesis route for a similar compound, ethyl 2-bromo-3,3,3-trifluoropropanoate, involves the oxidation of corresponding acetals, which are formed by the radical addition of halogenated compounds to ethyl vinyl ether . Additionally, ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate for certain pharmaceuticals, has been synthesized from toluene using Friedel-Crafts reaction and bromination .

Molecular Structure Analysis

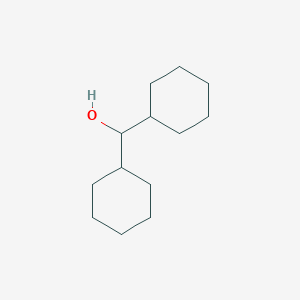

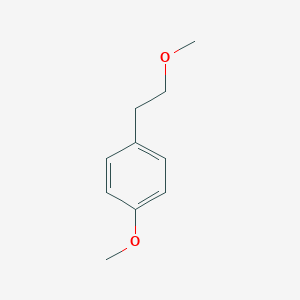

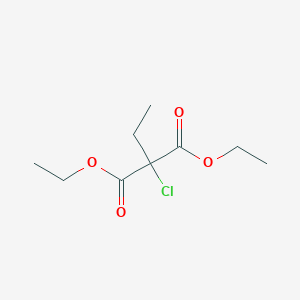

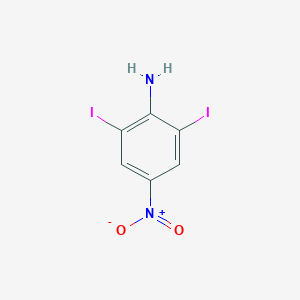

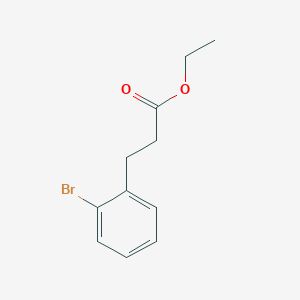

The molecular structure of ethyl 3-(2-bromophenyl)propanoate would consist of an ethyl ester group attached to a propanoic acid backbone, with a bromophenyl group attached to the middle carbon of the propanoate. The presence of the bromine atom on the phenyl ring would influence the electronic properties of the molecule and could facilitate further chemical reactions.

Chemical Reactions Analysis

Compounds similar to ethyl 3-(2-bromophenyl)propanoate can participate in various chemical reactions. For example, the presence of a bromine atom on the aromatic ring makes it a suitable candidate for further functionalization through nucleophilic aromatic substitution reactions . The ester group could also be involved in hydrolysis reactions under basic or acidic conditions, converting it back to the corresponding carboxylic acid and alcohol.

Physical and Chemical Properties Analysis

While specific data on ethyl 3-(2-bromophenyl)propanoate is not provided, esters generally have distinct physical and chemical properties. They tend to have pleasant odors and are commonly used as flavorings and fragrances. The physical properties such as melting point, boiling point, and solubility are influenced by the molecular weight and structure of the ester. The presence of a bromine atom would increase the molecular weight and could affect the compound's density and refractive index. Chemical properties would include reactivity towards nucleophiles and susceptibility to hydrolysis.

科学研究应用

合成方法

3-(2-溴苯基)丙酸乙酯是多种合成方法中的中间体。例如,它已被用于合成 3-(3-氨基苯基)丙酸乙酯,该过程涉及串联 Knoevenagel 缩合/亚烷基还原,然后还原中间体 3-(3-硝基苯基)丙酸。此方法突出了该化合物在生产在药物化学中具有潜在适用性的衍生物中的作用 (Nagel, Radau, & Link, 2011).

共聚物合成

3-(2-溴苯基)丙酸乙酯还被用于新型共聚物的开发中。它参与了环二取代丙基 2-氰基-3-苯基-2-丙烯酸酯的制备,然后将这些丙烯酸酯与苯乙烯共聚以制造在聚合物工业中具有潜在应用的材料,展示了其在制药化学之外的多功能性 (Kharas 等,2016).

抗菌剂合成

此外,3-(2-溴苯基)丙酸乙酯衍生物因其潜在的抗菌特性而受到研究。一项研究重点关注取代苯基氮杂环丁烷的合成和表征,作为潜在的抗菌剂,展示了该化合物在创建新治疗剂中的基础作用 (Doraswamy & Ramana, 2013).

材料科学应用

在材料科学领域,3-(2-溴苯基)丙酸乙酯的衍生物因其在制造先进材料中的应用而受到研究。例如,合成具有特定结构特征的共聚物以提高热稳定性和分解性能,说明了该化学物质在工程高性能材料中的效用 (Kharas 等,2017).

化学反应研究

涉及 3-(2-溴苯基)丙酸乙酯的化学反应研究扩展了我们对反应机理和产物形成的理解,例如在二甲基甲酰胺中银阴极上的溴炔丙氧基酯的电化学还原。这些研究有助于更广泛地了解有机合成技术和反应优化 (Henderson 等,2014).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

属性

IUPAC Name |

ethyl 3-(2-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKICRDRBPPOQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442513 | |

| Record name | Ethyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-bromophenyl)propanoate | |

CAS RN |

135613-33-1 | |

| Record name | Ethyl 3-(2-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。